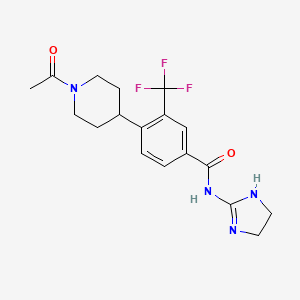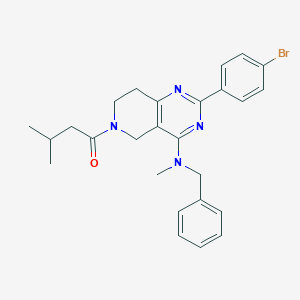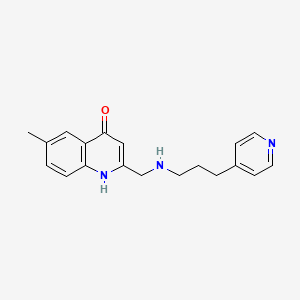![molecular formula C26H30F3N7O2 B10860520 [2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)
[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-693 is a chemical compound known for its role as a negative control agent for extracellular signal-regulated kinase 5 (ERK5). It has an inhibitory concentration (IC50) of 6400 nanomolar for ERK5. This compound is often used in scientific research to study the effects of ERK5 inhibition and to compare with more potent inhibitors like BAY-885, which has an IC50 of 40 nanomolar .
Preparation Methods
The synthetic routes and reaction conditions for BAY-693 are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
BAY-693 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BAY-693 is primarily used in scientific research to study the role of ERK5 in various biological processes. It serves as a negative control agent, allowing researchers to compare the effects of ERK5 inhibition with those of more potent inhibitors. This compound is valuable in:
Chemistry: Studying the chemical properties and reactions of ERK5 inhibitors.
Biology: Investigating the role of ERK5 in cellular signaling pathways.
Medicine: Exploring the potential therapeutic applications of ERK5 inhibitors in treating diseases like cancer.
Industry: Developing new ERK5 inhibitors for pharmaceutical applications.
Mechanism of Action
BAY-693 exerts its effects by inhibiting the activity of ERK5, a protein kinase involved in various cellular processes, including proliferation, differentiation, and survival. The inhibition of ERK5 disrupts these processes, leading to changes in cellular behavior. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in transmitting signals from the cell surface to the nucleus.
Comparison with Similar Compounds
BAY-693 is often compared with other ERK5 inhibitors, such as BAY-885. While BAY-693 has a relatively high IC50 value of 6400 nanomolar, BAY-885 is much more potent with an IC50 of 40 nanomolar . This makes BAY-885 a more effective inhibitor of ERK5, but BAY-693 remains valuable as a negative control agent. Other similar compounds include:
BAY-885: A potent and selective ERK5 inhibitor.
BAY-069: A chemical probe for branched-chain amino acid transaminase 1 and 2 (BCAT1/2).
BAY-771: A negative control compound for BCAT1/2.
These compounds highlight the diversity of chemical tools available for studying ERK5 and related pathways.
Properties
Molecular Formula |
C26H30F3N7O2 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
[2-amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C26H30F3N7O2/c1-16-32-22-13-18(35-11-9-34(2)10-12-35)15-31-24(22)23(33-16)17-5-7-36(8-6-17)25(37)20-4-3-19(14-21(20)30)38-26(27,28)29/h3-4,13-15,17H,5-12,30H2,1-2H3 |
InChI Key |
AROOGPVJRFLMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC(F)(F)F)N)N=CC(=C2)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B10860454.png)
![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)

![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)

![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)

![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)
![(4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10860500.png)

![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)
